3-(Aminomethyl)-2-methyloxolan-3-ol
Overview
Description
3-(Aminomethyl)-2-methyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyloxolane with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a primary amine.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or ethers.
Scientific Research Applications
3-(Aminomethyl)-2-methyloxolan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methyloxolan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: Lacks the aminomethyl and hydroxyl groups, making it less reactive.
3-(Hydroxymethyl)-2-methyloxolane: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)-2-methylfuran: Similar structure but contains a furan ring instead of an oxolane ring.
Uniqueness
3-(Aminomethyl)-2-methyloxolan-3-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the oxolane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
3-(Aminomethyl)-2-methyloxolan-3-ol is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxolane ring, which contributes to its unique chemical properties. The presence of the amino group enhances its potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It can bind to various receptors, modulating physiological responses.
- Cell Signaling Modulation : The compound influences cell signaling pathways, which can lead to changes in gene expression and cellular behavior.
Biological Activities
Research highlights several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antiviral Properties : Potential to inhibit viral replication in certain models.
- Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo.
Data Table of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Research Findings
Recent research has focused on the compound's role in modulating specific biochemical pathways:
- Cellular Metabolism : Studies indicate that it may affect glucose metabolism, enhancing insulin sensitivity.
- Gene Expression : It has been shown to upregulate genes associated with antioxidant defense mechanisms, providing protective effects against oxidative stress.
Properties
IUPAC Name |
3-(aminomethyl)-2-methyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-6(8,4-7)2-3-9-5/h5,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSVZTKDIWJGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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